(1R,2R)-2-sulfanylcyclopentan-1-ol
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Overview
Description
(1R,2R)-2-sulfanylcyclopentan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a reducing agent like sodium borohydride (NaBH4) to reduce the ketone to an alcohol, followed by the addition of a thiol reagent to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of (1R,2R)-2-sulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-sulfanylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The hydroxyl group can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Chlorinated cyclopentane derivatives
Scientific Research Applications
(1R,2R)-2-sulfanylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-sulfanylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of a sulfanyl group.
(1R,2R)-trans-2-aminocyclopentanol: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R,2R)-2-sulfanylcyclopentan-1-ol is unique due to the presence of both a sulfanyl and a hydroxyl group on the cyclopentane ring.
Properties
CAS No. |
5449-08-1 |
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Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
(1R,2R)-2-sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
BSQRYKFTXPXVIK-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)S)O |
Canonical SMILES |
C1CC(C(C1)S)O |
Origin of Product |
United States |
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